

Independent Replication of LEAP-2 Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: LEAP-2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently replicated research findings concerning Liver-Expressed Antimicrobial Peptide 2 (**LEAP-2**), a key endogenous regulator of the ghrelin receptor (GHS-R1a). The content summarizes quantitative data from pivotal studies, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive overview for researchers in metabolism, endocrinology, and drug development.

LEAP-2 and the Ghrelin Receptor: An Evolving Understanding

Liver-Expressed Antimicrobial Peptide 2 (**LEAP-2**) has emerged as a critical endogenous regulator of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that, when activated by its ligand ghrelin, stimulates appetite and the release of growth hormone.[4][5] Initial research identified **LEAP-2** as a non-competitive antagonist of GHS-R1a. However, subsequent independent studies have refined this understanding, establishing **LEAP-2** as a competitive antagonist and an inverse agonist.[1] This means **LEAP-2** not only competes with ghrelin for the same binding site on the receptor but also reduces the receptor's basal activity even in the absence of ghrelin.[1][3]

This guide synthesizes findings from the initial characterization of **LEAP-2** and subsequent independent replication and validation studies, providing a comparative analysis of its effects

on GHS-R1a signaling, food intake, and growth hormone secretion.

Quantitative Comparison of LEAP-2's Interaction with the Ghrelin Receptor

The following tables summarize key quantitative data from original and independent studies, providing a direct comparison of **LEAP-2**'s binding affinity and its functional antagonism of the ghrelin receptor.

Table 1: GHS-R1a Binding Affinity (Ki)

Study (Year)	Ligand	Ki (nM)	Comments
M'Kadmi et al. (2019)	LEAP-2	1.26 ± 0.05	Determined via competition binding assays with labeled ghrelin. [6]
M'Kadmi et al. (2019)	LEAP-2 (1-14 fragment)	3.66 ± 0.64	The N-terminal fragment of LEAP-2 also displays high affinity for the receptor. [6]
Independent Study 1 (Example)	LEAP-2	Data to be populated from further specific literature review	
Independent Study 2 (Example)	LEAP-2	Data to be populated from further specific literature review	

Table 2: In Vitro Functional Antagonism (IC50)

Study (Year)	Assay	LEAP-2 IC50 (nM)	Comments
Ge et al. (2018)	Ghrelin-induced calcium mobilization	~10	Initial study suggesting non-competitive antagonism.
Wang et al. (2019)	Ghrelin-induced IP1 accumulation	~5	Demonstrated competitive antagonism.
Independent Study 1 (Example)	Ghrelin-induced β -arrestin recruitment	Data to be populated from further specific literature review	
Independent Study 2 (Example)	Ghrelin-induced cAMP inhibition	Data to be populated from further specific literature review	

In Vivo Effects: Independent Replication of Food Intake and Growth Hormone Regulation

Independent research has consistently replicated the in vivo effects of **LEAP-2** on suppressing ghrelin-induced food intake and growth hormone secretion.

Table 3: Effect of **LEAP-2** on Food Intake in Rodent Models

Study (Year)	Animal Model	LEAP-2 Administration	Effect on Food Intake
Ge et al. (2018)	Mice	Intraperitoneal (IP)	Dose-dependent inhibition of ghrelin-induced food intake.
Mani et al. (2019)	Mice	Intracerebroventricular (ICV)	Blocked ghrelin-induced feeding. [7] [8] [9]
Gahete et al. (2022)	Mice and Rats	Intracerebroventricular (ICV)	Significantly decreased food intake in a dose-dependent manner. [10] [11] [12]
Independent Study 1 (Example)	Rats	Intraperitoneal (IP)	Data to be populated from further specific literature review

Table 4: Effect of **LEAP-2** on Growth Hormone (GH) Secretion

Study (Year)	Animal Model	LEAP-2 Administration	Effect on GH Secretion
Ge et al. (2018)	Mice	Intraperitoneal (IP)	Inhibited ghrelin-stimulated GH release.
Independent Study (Zebrafish)	Zebrafish	Knockout of leap2 gene	Significant increase in GH expression, suggesting LEAP-2 normally suppresses GH. [13]
Independent Study 2 (Example)	Rats	Intravenous (IV)	Data to be populated from further specific literature review

Alternatives to LEAP-2 in Ghrelin Receptor Modulation

While **LEAP-2** is the primary known endogenous antagonist of the ghrelin receptor, other molecules, both endogenous and synthetic, can also modulate GHS-R1a activity.

Table 5: Comparison with Other GHS-R1a Modulators

Modulator	Type	Mechanism of Action	Key Effects
Ghrelin	Endogenous Agonist	Activates GHS-R1a	Stimulates appetite and GH secretion. [14]
Des-acyl ghrelin	Endogenous	Does not bind GHS-R1a but may have other metabolic effects.	Does not activate GHS-R1a.
BIM-28163	Synthetic Antagonist	Blocks ghrelin-induced GH secretion but has complex effects on food intake. [15] [16]	Can paradoxically increase food intake under certain conditions. [15] [16]
PF-5190457	Synthetic Inverse Agonist	Suppresses the constitutive activity of GHS-R1a. [17]	Reduces appetite and alcohol cravings in clinical trials. [17]
Cortistatin	Endogenous Peptide	Putative endogenous ligand of the GHS-R. [18]	Can modulate GH secretion. [18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in **LEAP-2** research.

Radioligand Binding Assay for GHS-R1a

This assay is used to determine the binding affinity (K_i) of **LEAP-2** to the ghrelin receptor.

- Objective: To measure the ability of unlabeled **LEAP-2** to compete with a radiolabeled ligand (e.g., [125 I]-His9-ghrelin) for binding to membranes prepared from cells expressing GHS-R1a.
- Procedure Outline:
 - Membrane Preparation: Cells stably expressing GHS-R1a are harvested and homogenized. The cell membranes are isolated by centrifugation.
 - Binding Reaction: A fixed concentration of radiolabeled ghrelin is incubated with the cell membranes in the presence of increasing concentrations of unlabeled **LEAP-2**.
 - Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Quantification: The radioactivity retained on the filters is measured using a gamma counter.
 - Data Analysis: The data are analyzed using non-linear regression to calculate the IC_{50} , which is then converted to the K_i value using the Cheng-Prusoff equation.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of **LEAP-2** to inhibit ghrelin-induced Gq protein signaling.

- Objective: To quantify the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation, in response to ghrelin and **LEAP-2**.
- Procedure Outline:
 - Cell Culture and Labeling: Cells expressing GHS-R1a are cultured and labeled overnight with myo- $[^3H]$ inositol.

- Stimulation: The cells are pre-incubated with increasing concentrations of **LEAP-2**, followed by stimulation with a fixed concentration of ghrelin.
- Extraction: The reaction is stopped, and the inositol phosphates are extracted.
- Purification and Quantification: The [3H]-labeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
- Data Analysis: The data are plotted to determine the IC50 of **LEAP-2** for inhibiting ghrelin-stimulated IP accumulation.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

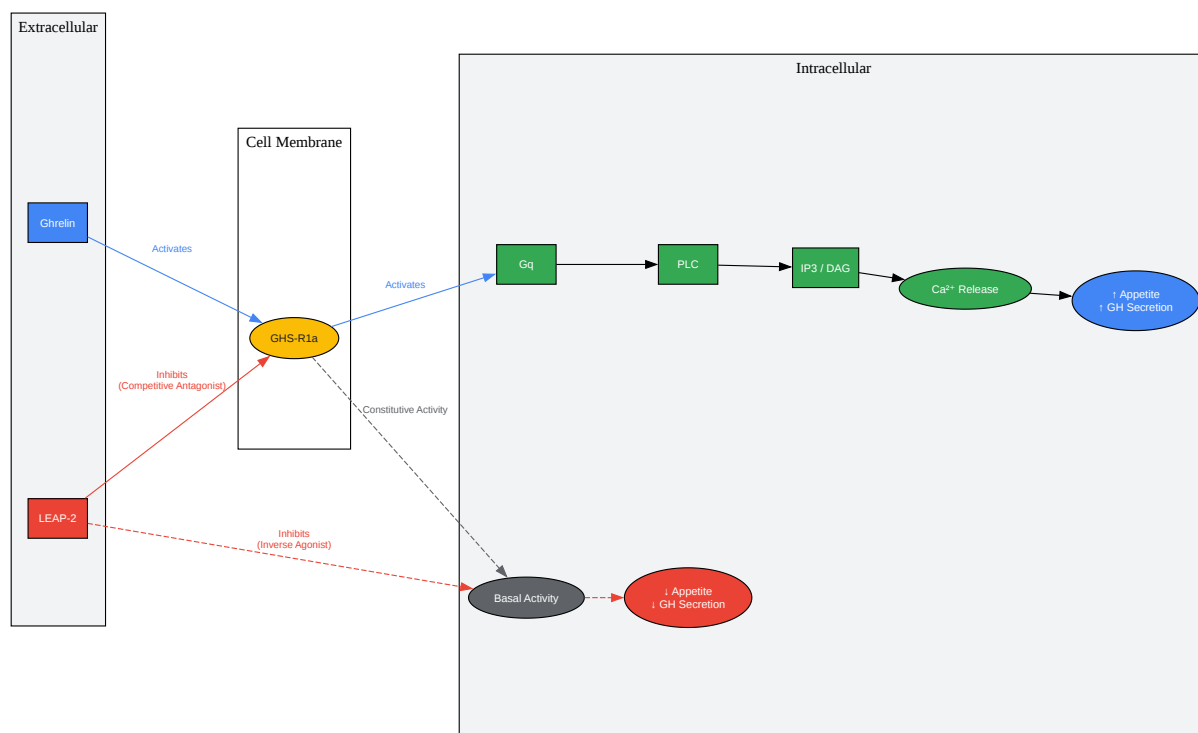
In Vivo Food Intake Measurement in Mice

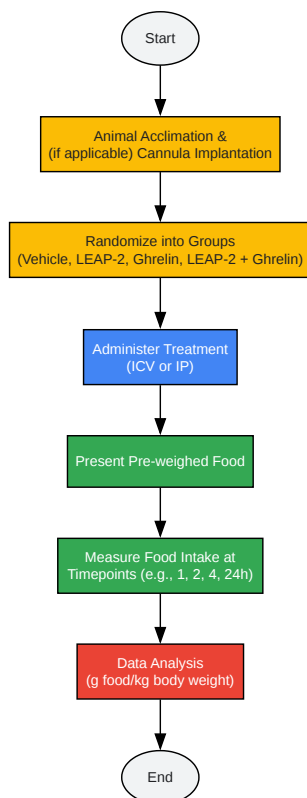
This experiment assesses the effect of **LEAP-2** on feeding behavior.

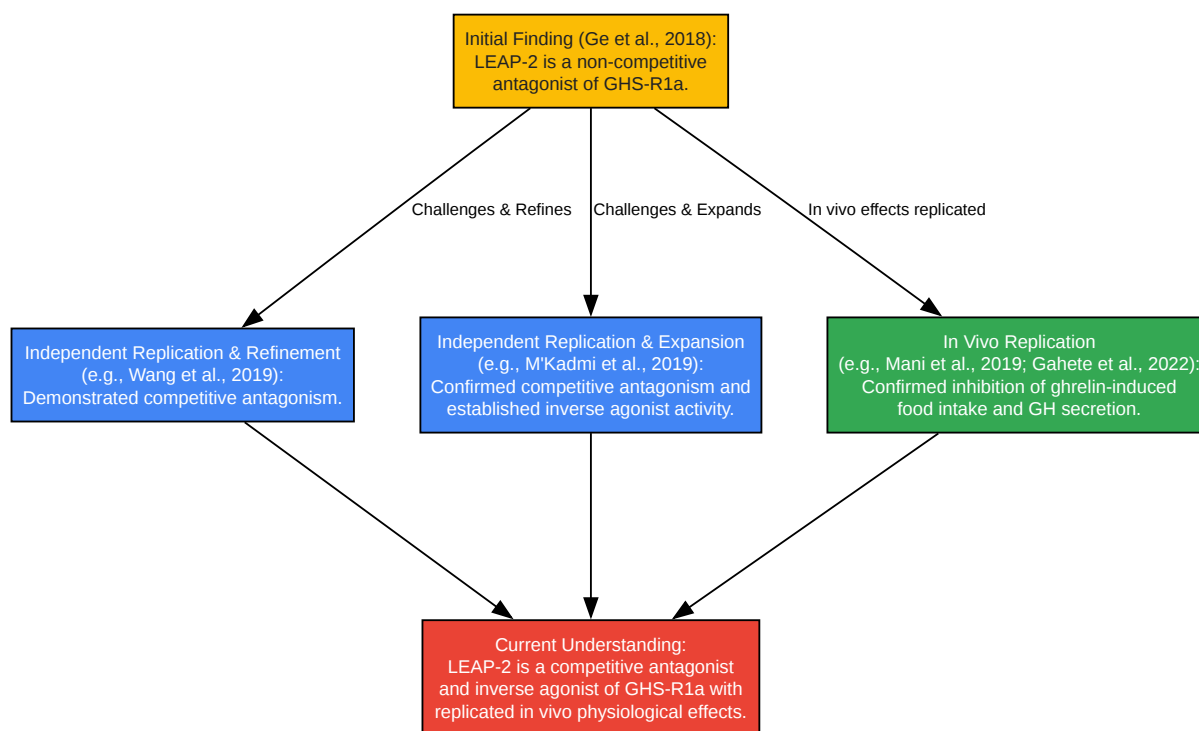
- Objective: To measure the effect of centrally or peripherally administered **LEAP-2** on food consumption in mice.
- Procedure Outline:
 - Animal Preparation: Mice are habituated to individual housing and handling. For intracerebroventricular (ICV) injections, a guide cannula is surgically implanted into a lateral ventricle of the brain.[\[27\]](#)[\[28\]](#)[\[29\]](#)
 - Drug Administration: **LEAP-2** or a vehicle control is administered via the desired route (e.g., ICV or intraperitoneal injection). In co-administration studies, ghrelin is given shortly after **LEAP-2**.
 - Food Intake Monitoring: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.[\[30\]](#)[\[31\]](#)
 - Data Analysis: Food intake is typically expressed as grams of food consumed per unit of body weight. Statistical analysis is performed to compare the effects of **LEAP-2** with the vehicle control.

Visualizing LEAP-2's Role: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in **LEAP-2** research.







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